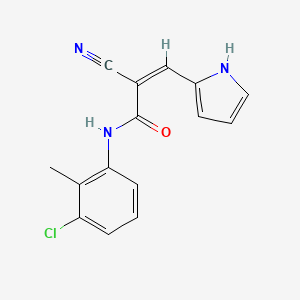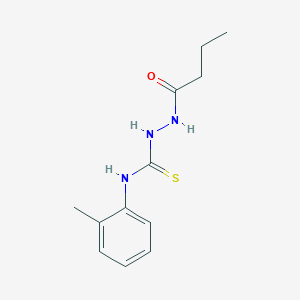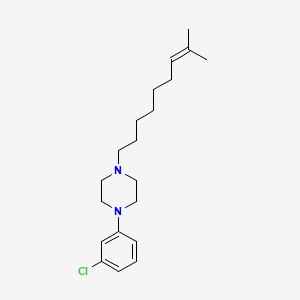
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide
描述
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide, also known as CMYA-4, is a chemical compound that has received attention in the scientific community due to its potential as a therapeutic agent. CMYA-4 is a member of the acrylamide family of compounds and has been found to exhibit various biological activities, including anticancer, antifungal, and antimicrobial effects.
作用机制
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide is not fully understood, but it is believed to act on multiple cellular pathways. One proposed mechanism is that N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been found to exhibit various biochemical and physiological effects. For example, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been shown to inhibit the growth of fungi and bacteria, making it a potential antimicrobial agent. N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has also been found to exhibit anti-inflammatory effects, which could make it useful in treating inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been found to exhibit potent biological activity at low concentrations, making it a promising therapeutic agent. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in a clinical setting.
未来方向
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide. One area of interest is in developing more efficient synthesis methods for N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide and to optimize its use as a therapeutic agent. Finally, there is potential for N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide to be used in combination with other drugs or therapies to enhance its anticancer effects.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-10-13(16)5-2-6-14(10)19-15(20)11(9-17)8-12-4-3-7-18-12/h2-8,18H,1H3,(H,19,20)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJQELXJJMPFJX-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=CN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC=CN2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4671553.png)
![6-[5-(2-chlorophenyl)-2-methyl-3-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4671558.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4671562.png)
![4-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4671567.png)
![3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4671573.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4671579.png)

![2-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B4671597.png)

![2-[3-methoxy-4-(2-phenoxyethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4671620.png)


![[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4671648.png)